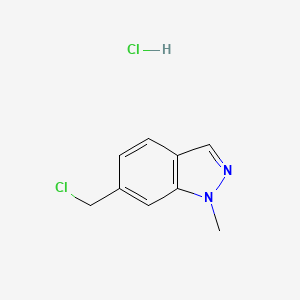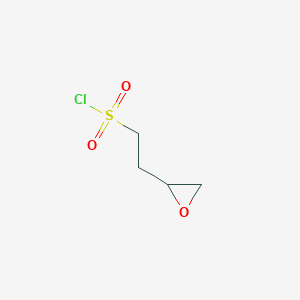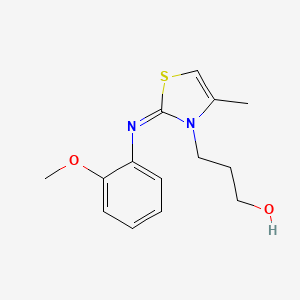![molecular formula C28H27ClN4O2S B2357487 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE CAS No. 451463-92-6](/img/structure/B2357487.png)
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone class This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a phenylpiperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using chlorobenzyl chloride.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through a coupling reaction with a suitable piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential as a biochemical probe for studying cellular processes.
Medicine: Preliminary studies suggest that it may have pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Other compounds in this class include 2-phenylquinazolin-4-one and 2-methylquinazolin-4-one.
Phenylpiperazine Derivatives: Compounds such as 1-phenylpiperazine and 4-phenylpiperazine share structural similarities.
Uniqueness
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the chlorophenyl group and the phenylpiperazine moiety distinguishes it from other quinazolinone derivatives, potentially enhancing its pharmacological profile.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O2S/c29-24-12-6-4-8-21(24)20-36-28-30-25-13-7-5-11-23(25)27(35)33(28)15-14-26(34)32-18-16-31(17-19-32)22-9-2-1-3-10-22/h1-13H,14-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNCIGBJDYCAKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=CC=C5Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2357405.png)

![1-(3,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2357408.png)
![5-Bromo-2-({1-[(2,5-difluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2357412.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2357413.png)
![1H-Imidazo[4,5-C]pyridin-2(3H)-one](/img/structure/B2357414.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2357415.png)

![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2357418.png)




